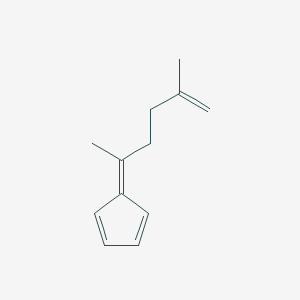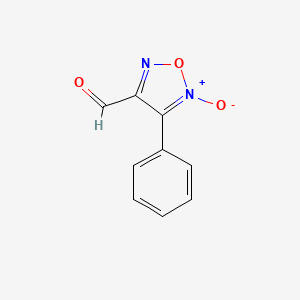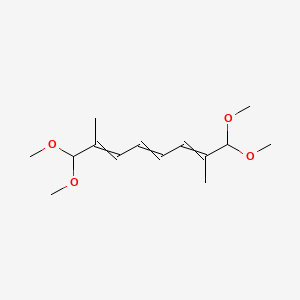
Naphthalene, 1,2,3,6-tetrachloro
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 1,2,3,6-tetrachloro is a chlorinated derivative of naphthalene, characterized by the presence of four chlorine atoms attached to the naphthalene ring. Its molecular formula is C10H4Cl4 , and it has a molecular weight of 265.951 g/mol . This compound is part of a broader class of chlorinated naphthalenes, which have been studied for their various chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of naphthalene, 1,2,3,6-tetrachloro typically involves the chlorination of naphthalene. This process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions. The reaction is usually conducted at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms on the naphthalene ring.
Industrial Production Methods: On an industrial scale, the production of chlorinated naphthalenes, including this compound, follows similar chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the desired chlorinated product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: Naphthalene, 1,2,3,6-tetrachloro undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated naphthoquinones.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated naphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sulfuric acid (H2SO4) and nitric acid (HNO3) are often employed for nitration reactions.
Major Products Formed:
Oxidation: Chlorinated naphthoquinones.
Reduction: Partially dechlorinated naphthalene derivatives.
Substitution: Various substituted naphthalene compounds depending on the reagents used.
Scientific Research Applications
Naphthalene, 1,2,3,6-tetrachloro has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex chlorinated aromatic compounds.
Biology: Studies have explored its effects on biological systems, particularly its interactions with enzymes and cellular components.
Medicine: Research is ongoing to investigate its potential use in developing pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism by which naphthalene, 1,2,3,6-tetrachloro exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. These interactions can lead to alterations in cellular processes, making it a compound of interest in toxicological studies.
Comparison with Similar Compounds
- Naphthalene, 1,2,3,4-tetrachloro
- Naphthalene, 2,3,6,7-tetrachloro
- Naphthalene, 1,3,5,7-tetrachloro
Comparison: Naphthalene, 1,2,3,6-tetrachloro is unique due to the specific positions of the chlorine atoms on the naphthalene ring. This positional arrangement influences its chemical reactivity and physical properties. Compared to other tetrachloronaphthalenes, it may exhibit different reactivity patterns in substitution and oxidation reactions, making it distinct in its applications and effects.
Properties
IUPAC Name |
1,2,3,6-tetrachloronaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4/c11-6-1-2-7-5(3-6)4-8(12)10(14)9(7)13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVORWIZONZUEEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2C=C1Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00335268 |
Source


|
| Record name | Naphthalene, 1,2,3,6-tetrachloro | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149864-78-8 |
Source


|
| Record name | Naphthalene, 1,2,3,6-tetrachloro | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Pyridin-2-yl)acetyl]pyridin-1-ium iodide](/img/structure/B14278380.png)

![9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole](/img/structure/B14278403.png)

![2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one](/img/structure/B14278408.png)
![5-Methyl-4-[(trimethoxysilyl)methyl]oxolan-2-one](/img/structure/B14278409.png)



![2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14278438.png)

![5-[2-(Dipropylamino)ethyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B14278446.png)
